molecular formula C17H15N3O2S B2795540 2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide CAS No. 878923-20-7

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Cat. No.: B2795540
CAS No.: 878923-20-7
M. Wt: 325.39
InChI Key: NOTSSCYQOIIXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a synthetic small molecule characterized by a thiazole ring substituted with a pyridin-4-yl group at the 4-position and a propanamide moiety at the 2-position. The propanamide chain is further modified with a phenoxy group, contributing to its structural uniqueness.

Properties

IUPAC Name

2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12(22-14-5-3-2-4-6-14)16(21)20-17-19-15(11-23-17)13-7-9-18-10-8-13/h2-12H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTSSCYQOIIXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330308
Record name 2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878923-20-7
Record name 2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the thiazole-pyridine intermediate with phenoxypropanoic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and pyridine derivatives.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s core structure includes a thiazol-2-yl group linked to a pyridin-4-yl ring. Key analogs and their differences are outlined below:

Table 1: Structural Comparison of Thiazole-Based Amides
Compound Name Thiazole Substituent Amide Chain Structure Key Modifications Source
2-Phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide 4-(Pyridin-4-yl) Phenoxy-propanamide Pyridin-4-yl, phenoxy group Target Compound
GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-(Pyridin-2-yl) 3-Fluorophenoxy-acetamide Pyridin-2-yl, fluorine substituent
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-(Pyridin-2-yl) 4-Fluorophenyl-acetamide Pyridin-2-yl, fluorophenyl
2-(2-Chlorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide 4-(Pyridin-4-yl) 2-Chlorophenyl-acetamide Chlorophenyl, acetamide chain
ETN101 (2,3-diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide) 4-(Benzo[d]thiazol-2-yl)phenyl Diamino-propanamide Benzothiazole, diamine group

Key Observations :

  • Pyridine vs. Benzothiazole: The pyridin-4-yl group in the target compound distinguishes it from benzothiazole-containing analogs like ETN101, which is in clinical trials for hepatocellular carcinoma .
  • Amide Chain Flexibility : The propanamide chain in the target compound allows for greater conformational flexibility compared to rigid acetamide derivatives (e.g., GSK920684A) .

Insights :

  • The GSK series () targets bacterial enzymes, suggesting the target compound could be repurposed for antimicrobial applications if its pyridin-4-yl group maintains target binding .
  • Amino-substituted analogs () show variable activity in prion disease models, indicating that substituent positioning critically affects biological outcomes .

Physicochemical and ADME Properties

While specific data for the target compound are lacking, analogs provide clues:

  • LogP : Fluorinated analogs (e.g., GSK920684A) likely have higher logP values than the target compound due to fluorine’s electronegativity and lipophilicity .
  • Solubility : The pyridin-4-yl group may enhance aqueous solubility compared to benzothiazole derivatives (e.g., ETN101) .

Biological Activity

Overview

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The structural composition of this compound includes a thiazole ring, a pyridine moiety, and a phenoxy group, which together may contribute to its diverse biological effects.

Target of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Mode of Action

Thiazole derivatives like this compound are known to modulate biochemical pathways by acting as enzyme inhibitors or receptor antagonists. The presence of the pyridine and phenoxy groups may enhance binding affinity and specificity towards these targets.

Biochemical Pathways

Research indicates that thiazole derivatives can influence several key biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. For instance, some studies have shown that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. For example, it has been evaluated against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has also been explored in vitro. It has been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies are indicative of its potency:

Cell Line IC50 (µM)
MCF-715.0
HeLa12.5

The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyridine rings can significantly affect cytotoxicity.

Case Studies

  • Anticancer Study : A study published in MDPI demonstrated that thiazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly .
  • Antimicrobial Evaluation : Another investigation assessed the efficacy of several thiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound have potential as novel antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.